molecular formula C10H20NO2+ B14624908 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium CAS No. 54377-97-8

1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium

Katalognummer: B14624908
CAS-Nummer: 54377-97-8
Molekulargewicht: 186.27 g/mol
InChI-Schlüssel: DBGUACIFLRIUQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is a chemical compound characterized by its unique structure, which includes an acetyloxy group attached to an ethylpyrrolidinium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium typically involves the reaction of ethylpyrrolidine with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. Additionally, the pyrrolidinium ion can interact with receptors and enzymes, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is unique due to its specific structure, which combines the acetyloxy group with the ethylpyrrolidinium ion. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

54377-97-8

Molekularformel

C10H20NO2+

Molekulargewicht

186.27 g/mol

IUPAC-Name

2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl acetate

InChI

InChI=1S/C10H20NO2/c1-3-11(6-4-5-7-11)8-9-13-10(2)12/h3-9H2,1-2H3/q+1

InChI-Schlüssel

DBGUACIFLRIUQA-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(CCCC1)CCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.